molecular formula C15H14FN5O2 B2800048 9-(2-fluorophenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898446-06-5

9-(2-fluorophenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2800048
CAS No.: 898446-06-5
M. Wt: 315.308
InChI Key: ITHJWEFTZAQVKB-UHFFFAOYSA-N
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Description

9-(2-fluorophenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide is an organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a fluorophenyl group, an oxo group, and an isopropyl group attached to the purine ring

Preparation Methods

The synthesis of 9-(2-fluorophenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Ring: The purine ring can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions.

    Addition of the Isopropyl Group: The isopropyl group is added through alkylation reactions using isopropyl halides.

    Oxidation to Form the Oxo Group: The oxo group is introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

9-(2-fluorophenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form additional oxo groups or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of different derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

9-(2-fluorophenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-(2-fluorophenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the oxo and isopropyl groups contribute to its overall stability and reactivity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar compounds to 9-(2-fluorophenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide include other purine derivatives with different substituents. For example:

    9-(2-chlorophenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may alter its chemical reactivity and biological activity.

    9-(2-methylphenyl)-8-oxo-2-(propan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide: The presence of a methyl group instead of a fluorophenyl group can affect its binding affinity and stability.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

9-(2-fluorophenyl)-8-oxo-2-propan-2-yl-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O2/c1-7(2)13-18-10(12(17)22)11-14(20-13)21(15(23)19-11)9-6-4-3-5-8(9)16/h3-7H,1-2H3,(H2,17,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHJWEFTZAQVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C2C(=N1)N(C(=O)N2)C3=CC=CC=C3F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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